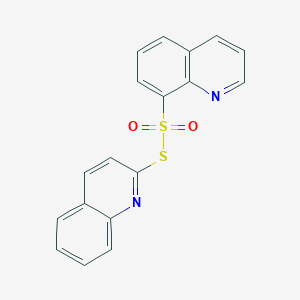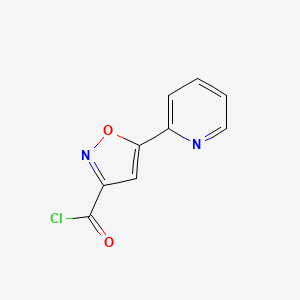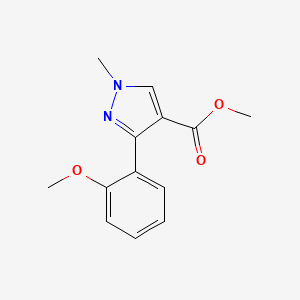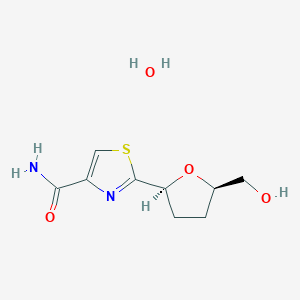
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is a complex organic compound that features a tetrahydrofuran ring substituted with hydroxymethyl groups and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate typically involves multiple steps. One common approach starts with the preparation of the tetrahydrofuran ring, which can be achieved through the hydrogenation of 5-hydroxymethylfurfural using catalysts such as RANEY® Cu . The thiazole ring can be synthesized through the condensation of appropriate thioamides and α-haloketones under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow systems for the condensation reactions. The final product is often purified using techniques such as recrystallization or chromatography to obtain the hydrate form.
Chemical Reactions Analysis
Types of Reactions
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, dihydrothiazole derivatives, and various substituted thiazole compounds.
Scientific Research Applications
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate involves its interaction with specific molecular targets. The hydroxymethyl groups and thiazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of tetrahydrofuran derivatives.
2,5-Furan dicarboxylic acid (FDCA): A stable bio-based compound used in polymer production.
2,5-Bis(hydroxymethyl)furan (BHMF): A bio-based diol with applications in materials science.
Uniqueness
2-(Cis-5-(hydroxymethyl)tetrahydrofuran-2-yl)thiazole-4-carboxamide hydrate is unique due to its combination of a tetrahydrofuran ring and a thiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H14N2O4S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate |
InChI |
InChI=1S/C9H12N2O3S.H2O/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h4-5,7,12H,1-3H2,(H2,10,13);1H2/t5-,7+;/m1./s1 |
InChI Key |
ODCRLKGTXKFPQE-PACXSXMQSA-N |
Isomeric SMILES |
C1C[C@H](O[C@H]1CO)C2=NC(=CS2)C(=O)N.O |
Canonical SMILES |
C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


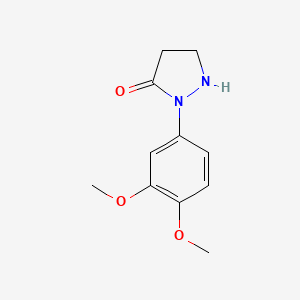
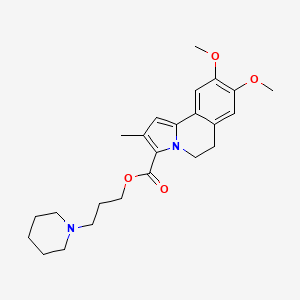
![2-(Dibenzo[b,d]furan-3-carbonyl)benzoic acid](/img/structure/B12903002.png)
![3-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B12903003.png)
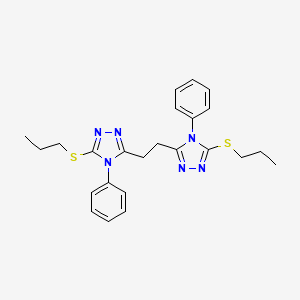
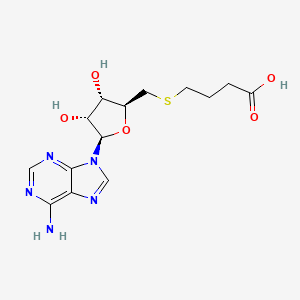
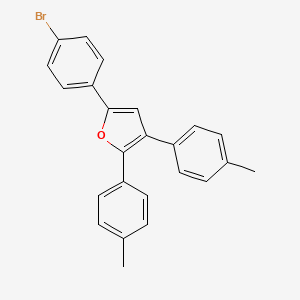
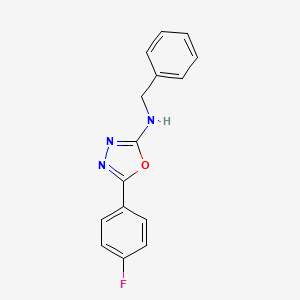
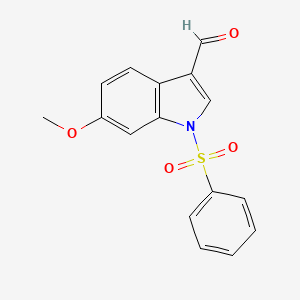

![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
